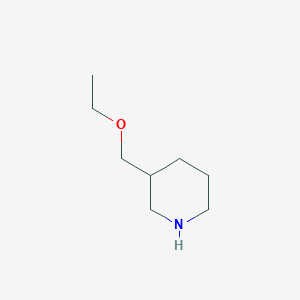
4-Methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride is a chemical compound with the CAS Number: 2377032-66-9 . It has a molecular weight of 257.76 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride . The InChI code is 1S/C13H19NO2.ClH/c1-16-12-2-3-13(15)11(9-12)8-10-4-6-14-7-5-10;/h2-3,9-10,14-15H,4-8H2,1H3;1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Selective Estrogen Receptor Modulators (SERMs)
Research has explored the synthesis and biological evaluation of compounds related to 4-Methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride, highlighting their potential as selective estrogen receptor modulators (SERMs). These compounds exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in breast and uterine tissues. This dual action makes them promising candidates for treating conditions like osteoporosis without the risk of stimulating cancerous tissue growth in the breast and uterus (A. Palkowitz et al., 1997).
Synthesis of Piperazine Derivatives
Another study focused on the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride. This research is significant for the development of new chemical entities with potential pharmacological applications. The chemical structure of the compound was confirmed through various spectroscopic techniques, indicating a precise approach to designing novel molecules for further pharmacological screening (Wang Xiao-shan, 2011).
Serotonin 4 Receptor Agonists
Compounds structurally related to 4-Methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride have been synthesized and evaluated for their effect on gastrointestinal motility, acting as selective serotonin 4 (5-HT4) receptor agonists. These findings suggest potential applications in treating gastrointestinal disorders by enhancing motility through targeted serotonin receptor modulation (S. Sonda et al., 2004).
Molecular Docking and Quantum Chemical Calculations
A study involving molecular docking and quantum chemical calculations of a compound similar to 4-Methoxy-2-(piperidin-4-ylmethyl)phenol hydrochloride showed its potential biological effects based on molecular docking results. This research underscores the compound's relevance in understanding molecular interactions at the atomic level, providing insights into designing drugs with specific biological targets (A. Viji et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Properties
IUPAC Name |
4-methoxy-2-(piperidin-4-ylmethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-16-12-2-3-13(15)11(9-12)8-10-4-6-14-7-5-10;/h2-3,9-10,14-15H,4-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBOKEGJOYMWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(1,2,4-Triazol-4-yl)propan-2-yl]but-2-ynamide](/img/structure/B2587831.png)




![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2587838.png)

![1-(4-chlorophenyl)-5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2587842.png)



![[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B2587850.png)
![N-(4-ethoxyphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2587851.png)

